![molecular formula C16H17ClN2O3 B278234 N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B278234.png)
N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.
Mécanisme D'action
N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide works by irreversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This leads to downstream inhibition of the BCR signaling pathway and ultimately apoptosis of B-cells. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also been shown to inhibit other kinases, such as AKT and ERK, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In preclinical studies, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to selectively inhibit BTK and induce apoptosis in B-cells, while sparing other cell types. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote tumor growth and survival. In addition, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to enhance the anti-tumor effects of other drugs, such as venetoclax and lenalidomide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential for use in combination with other drugs. However, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has some limitations, such as its low solubility in water and its relatively short half-life in vivo. These limitations may affect its pharmacokinetics and efficacy in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide. One direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore its potential for use in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, further studies are needed to optimize the pharmacokinetics and dosing of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide in clinical settings.
Méthodes De Synthèse
The synthesis of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide involves several steps, starting with the reaction of 2-chloro-4-nitroaniline with 3-methylbutanoic acid to form the corresponding amide. This is followed by reduction of the nitro group to an amino group and subsequent reaction with furfurylamine to form the final product. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also demonstrated synergistic effects when used in combination with other drugs, such as venetoclax and lenalidomide.
Propriétés
Nom du produit |
N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide |
---|---|
Formule moléculaire |
C16H17ClN2O3 |
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
N-[2-chloro-4-(3-methylbutanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(2)8-15(20)18-11-5-6-13(12(17)9-11)19-16(21)14-4-3-7-22-14/h3-7,9-10H,8H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
LKDKLAONKAVSDO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl |
SMILES canonique |
CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.